molecular formula C25H17ClF3N3S B2566100 (2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 383147-93-1

(2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B2566100
CAS No.: 383147-93-1
M. Wt: 483.94
InChI Key: LGRFRTISPAZKPI-GHRIWEEISA-N
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Description

The compound “(2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile” is a synthetic organic molecule characterized by:

  • A tricyclic core: A 7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene scaffold, incorporating sulfur and nitrogen heteroatoms.
  • Substituents: A 4-chlorophenyl group at position 4 and a 3-(trifluoromethyl)phenyl group conjugated to a nitrile via a prop-2-enenitrile linker.
  • Stereochemistry: The (2Z) configuration indicates the spatial arrangement of substituents around the double bond.

Properties

IUPAC Name

(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClF3N3S/c26-19-10-8-15(9-11-19)23-21(32-20-6-1-2-7-22(20)33-24(32)31-23)13-17(14-30)16-4-3-5-18(12-16)25(27,28)29/h3-5,8-13H,1-2,6-7H2/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRFRTISPAZKPI-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=C(C#N)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=C(\C#N)/C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile Common synthetic routes may include nucleophilic aromatic substitution and cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This could involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tricyclic system can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

(2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving sulfur and nitrogen-containing compounds.

    Medicine: Possible applications in drug discovery and development due to its unique structure.

    Industry: Use in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved would depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

(a) 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9)
  • Core Structure: A sugar-based tetrahydrofuran scaffold with a pyrimidinone ring.
  • Key Features: Propanenitrile group linked to a phosphino moiety. Terpene-derived thioether and bulky silyl protecting groups.
  • Comparison :
    • Both compounds feature nitrile groups, but the target compound’s tricyclic core contrasts with the carbohydrate-derived framework of Compound 7.
    • The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to Compound 9’s methoxy and silyl groups.
(b) 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)
  • Core Structure : A tetracyclic system with dithia and aza heteroatoms.
  • Key Features :
    • A ketone at position 4(8) and a methoxyphenyl substituent.
  • Comparison :
    • The target compound’s tricyclic system lacks the ketone and additional sulfur atom present in this analogue.
    • The nitrile and trifluoromethyl groups in the target compound may confer stronger dipole interactions compared to the methoxyphenyl group.

Physicochemical and Functional Properties

Property Target Compound Compound 9 Tetracyclic Dithia-Aza Compound
Molecular Weight Likely >500 Da (based on structure) ~900 Da (estimated) ~400–450 Da (estimated)
Polar Groups Nitrile, trifluoromethyl, chlorophenyl Nitrile, phosphino, silyl ether Ketone, methoxyphenyl, dithia
Electron-Withdrawing Groups Trifluoromethyl, nitrile Nitrile, pyrimidinone Ketone
Potential Applications Hypothesized: Kinase inhibition, agrochemicals Nucleotide synthesis (pro-drugs) Unclear; possible antimicrobial activity

Research Findings and Hypotheses

  • Reactivity : The nitrile group in the target compound may participate in nucleophilic addition reactions, similar to Compound 9’s propanenitrile .
  • Stability: The trifluoromethyl group likely enhances metabolic stability compared to non-fluorinated analogues, a feature critical in drug design .

Gaps and Limitations

  • Direct Studies: None of the provided evidence explicitly addresses the target compound, necessitating caution in extrapolating properties from analogues.
  • Biological Data : The absence of in vitro or in vivo studies limits authoritative conclusions about efficacy or mechanisms.
  • Synthetic Challenges : The tricyclic core and stereochemical complexity may pose synthesis hurdles compared to simpler analogues .

Biological Activity

The compound (2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile (CAS No. 478041-92-8) is a complex organic molecule with potential applications in medicinal chemistry and agriculture due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a heterocyclic structure containing sulfur and nitrogen atoms within its framework, which is known to enhance biological activity through various mechanisms. The presence of multiple functional groups such as nitriles and aromatic rings suggests potential interactions with biological targets.

Key Structural Data

PropertyValue
Molecular FormulaC24H16Cl3N3S
Molecular Weight484.82 g/mol
CAS Number478041-92-8

Anticancer Properties

Research indicates that compounds with similar structural motifs often exhibit anticancer activity. A study on related compounds demonstrated that they can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism may involve the modulation of signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are critical for cell survival and proliferation.

Antimicrobial Activity

Compounds containing chlorophenyl groups have been reported to possess antimicrobial properties. Preliminary studies suggest that (2Z)-3-[4-(4-chlorophenyl)-7-thia...] exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity could be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

The biological effects of this compound are likely mediated through its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Binding : It could also bind to receptors involved in cellular signaling pathways, affecting downstream effects related to cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : The presence of certain functional groups may lead to increased ROS production, contributing to cytotoxic effects in cancer cells.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

  • Study on Anticancer Effectiveness : A recent study evaluated a series of chlorophenyl-containing compounds for their anticancer properties against breast cancer cells. Results showed that compounds similar to (2Z)-3-[4-(4-chlorophenyl)-7-thia...] significantly reduced cell viability at micromolar concentrations.
  • Antimicrobial Efficacy Assessment : Another study tested the antimicrobial effects of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the aromatic rings enhanced antibacterial potency.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this polycyclic compound?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example:

  • Factorial Design : Test interactions between variables (e.g., solvent polarity vs. reaction time) .
  • Response Surface Methodology : Map optimal conditions for yield and purity .
    Reference computational pre-screening (e.g., quantum chemical calculations) to narrow experimental ranges, as demonstrated by ICReDD’s feedback loop between simulations and lab trials .

Q. How can structural elucidation be performed for this complex tricyclic system?

Methodological Answer: Combine:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve stereochemistry and confirm the tricyclic core, as applied in analogous chlorophenyl-diazatricyclo systems .
  • Multinuclear NMR (¹H, ¹³C, ¹⁵N) : Assign substituent positions (e.g., trifluoromethyl group orientation) via coupling constants and NOESY .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation pathways .

Q. What computational methods are suitable for predicting reactivity or regioselectivity in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Reaction Path Search Algorithms : Use tools like GRRM or AFIR to model possible reaction pathways (e.g., cyclization steps) .
  • Solvent Effects : Apply COSMO-RS to simulate solvation impacts on reaction barriers .

Advanced Research Questions

Q. How can AI-driven platforms enhance the prediction of optimal reaction conditions for derivatives of this compound?

Methodological Answer:

  • Machine Learning (ML) Models : Train on datasets of analogous heterocyclic reactions to predict yields/selectivity under varied conditions (e.g., catalyst, solvent) .
  • Real-Time Feedback Systems : Integrate AI with automated reactors (e.g., "smart laboratories") to adjust parameters like temperature or stoichiometry mid-experiment .
  • Transfer Learning : Adapt pre-trained models from simpler systems to this compound’s complex topology .

Q. What strategies resolve contradictions in observed vs. predicted reactivity (e.g., unexpected byproducts)?

Methodological Answer:

  • Mechanistic Re-evaluation : Use DFT to identify hidden transition states or competing pathways (e.g., via non-covalent interactions) .
  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., deuterium labeling at reactive sites) .
  • In Situ Spectroscopy (IR, Raman) : Monitor intermediate formation to detect bifurcation points in reaction pathways .

Q. How should reactor design be adapted for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Microreactor Systems : Enhance heat/mass transfer to prevent side reactions (e.g., epimerization) .
  • Continuous Flow Chemistry : Optimize residence time and mixing efficiency using CFD simulations .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of enantiomeric excess .

Q. What statistical approaches validate the reproducibility of spectral or crystallographic data?

Methodological Answer:

  • Principal Component Analysis (PCA) : Compare NMR/IR spectra across batches to detect outliers .
  • R-Factor Consistency Checks : For SC-XRD, ensure Rint < 5% and Rσ < 0.05 across multiple crystals .
  • Bayesian Inference : Quantify confidence intervals for kinetic parameters derived from spectroscopic data .

Q. How can solubility challenges during purification be addressed methodologically?

Methodological Answer:

  • Co-Solvent Screening : Use Hansen solubility parameters to identify blends (e.g., DCM/hexane) that enhance crystallization .
  • Antisolvent Techniques : Gradually add a nonsolvent (e.g., ether) to precipitate the compound while minimizing impurities .
  • Thermodynamic Modeling : Predict phase diagrams using COSMO-SAC to optimize recrystallization conditions .

Q. What quantum chemical methods elucidate electronic properties relevant to biological activity?

Methodological Answer:

  • Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to correlate absorption maxima with charge-transfer transitions .
  • Molecular Electrostatic Potential (MEP) Maps : Identify regions of electrophilicity (e.g., nitrile group) for docking studies .
  • Non-Covalent Interaction (NCI) Analysis : Visualize π-stacking or halogen bonding with protein targets .

Q. How can experimental and computational data be integrated to refine mechanistic hypotheses?

Methodological Answer:

  • Cheminformatics Pipelines : Use tools like KNIME or Python to correlate DFT-calculated activation energies with experimental kinetics .
  • Bayesian Optimization : Iteratively update reaction models using both computational and lab data .
  • Cross-Validation : Validate computational predictions against isotope labeling or trapping experiments .

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